Significantly Lower Basicity (pKa) Compared to Phenylhydrazine and 4-Fluorophenylhydrazine
(3-Fluorophenyl)hydrazine exhibits a significantly lower predicted pKa of 5.06 ± 0.10, indicating it is considerably less basic and a weaker nucleophile than unsubstituted phenylhydrazine, which has a reported pKa of 8.79 at 25°C . This difference of over 3.7 log units is a key differentiator that influences its reactivity. It is also slightly more acidic than its para-fluoro isomer, (4-fluorophenyl)hydrazine, which has a predicted pKa of 5.24 ± 0.20 . The meta-positioning of the fluorine atom results in a unique inductive effect that lowers electron density on the hydrazine group to a greater extent than the para-isomer, but differently than the ortho-isomer.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 5.06 ± 0.10 (Predicted) |
| Comparator Or Baseline | Phenylhydrazine (pKa 8.79 at 25°C); (4-Fluorophenyl)hydrazine (pKa 5.24 ± 0.20, Predicted) |
| Quantified Difference | 3.73 log units lower than phenylhydrazine; 0.18 log units lower than 4-fluorophenylhydrazine |
| Conditions | Calculated/Predicted values for the compound in aqueous solution. Conditions for phenylhydrazine pKa from literature. |
Why This Matters
This pKa difference directly impacts reaction conditions; (3-fluorophenyl)hydrazine will require different base strength or pH for optimal reactivity compared to phenylhydrazine or its para-isomer, which is critical for designing and optimizing synthetic routes.
